[4-(1H-Benzimidazol-2-yl)cyclohexyl]methylamine
Description
The 1H-Benzimidazole Moiety as a Privileged Scaffold in Ligand Discovery and Chemical Biology
The 1H-benzimidazole ring system, an aromatic bicyclic heterocycle, is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.goveurekaselect.comnih.gov This designation stems from its recurring presence in numerous FDA-approved drugs and biologically active compounds that target a wide array of physiological processes. nih.gov Benzimidazole's versatility is rooted in its physicochemical properties, which include its capacity for hydrogen bond donation and acceptance, involvement in π-π stacking interactions, and hydrophobic interactions. nih.gov These characteristics allow benzimidazole (B57391) derivatives to bind effectively with a diverse range of biological macromolecules, such as enzymes and proteins. researchgate.net
The benzimidazole nucleus is a core component in drugs used to treat various diseases, including hypertension, peptic ulcers, parasitic infections, and cancer. nih.goveurekaselect.com Its structural similarity to naturally occurring biomolecules, like nucleotides, further enhances its significance as a bioactive scaffold. researchgate.netresearchgate.net Researchers have extensively modified the benzimidazole structure to develop potent agents with activities including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antiviral properties. nih.govresearchgate.netrsc.org The ability of this moiety to serve as a foundation for a multitude of pharmacologically active agents underscores its importance in the design of new therapeutic candidates. researchgate.netresearchgate.net
Significance of Cyclohexane-Derived Scaffolds in Molecular Design and Conformational Analysis
Cyclohexane (B81311) and its derivatives are fundamental scaffolds in organic and medicinal chemistry, prized for their well-defined three-dimensional structures. researchgate.net The significance of the cyclohexane ring lies in its conformational properties, most notably its preference for the stable "chair" conformation. pressbooks.publibretexts.org In this arrangement, the carbon-carbon bond angles are approximately 109.5°, minimizing angle strain, and the hydrogen atoms on adjacent carbons are in a staggered arrangement, which eliminates torsional strain. pressbooks.pub This inherent stability makes the cyclohexane ring a reliable and predictable structural unit in molecular design.
The chair conformation features two distinct types of substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). libretexts.org The orientation of substituents on the cyclohexane ring can significantly influence a molecule's biological activity by controlling its shape and how it interacts with biological targets. The interconversion between two chair forms, known as ring flipping, is a rapid process at room temperature, but the introduction of bulky substituents can lock the ring into a preferred conformation. pressbooks.publibretexts.org This ability to create conformationally rigid structures is a powerful tool for medicinal chemists, allowing them to improve a drug molecule's affinity for its target, enhance selectivity, and increase metabolic stability. digitellinc.comrsc.org Cyclohexane-derived scaffolds are therefore crucial for building molecules with precise spatial arrangements of functional groups, which is essential for effective drug design. researchgate.net
Overview of the Chemical Compound's Structural Features and Research Relevance
[4-(1H-Benzimidazol-2-yl)cyclohexyl]methylamine is a molecule that strategically combines the features of the benzimidazole and cyclohexane scaffolds. Its structure consists of a 1H-benzimidazole group linked at its 2-position to a cyclohexane ring at the 1-position. A methylamine (B109427) group (-CH2NH2) is attached to the 4-position of the same cyclohexane ring.
This molecular architecture suggests a clear design rationale. The benzimidazole moiety serves as the primary pharmacophore, intended to interact with biological targets due to its proven wide-ranging bioactivity. nih.govresearchgate.net The cyclohexane ring acts as a rigid, non-aromatic linker or spacer. Its defined conformational geometry places the benzimidazole group and the methylamine group at a specific distance and spatial orientation relative to each other. The methylamine group, a primary amine, can act as a hydrogen bond donor and a basic center, potentially anchoring the molecule to a target receptor or improving its physicochemical properties.
The research relevance of this compound lies in its potential to act as a novel ligand for various biological targets. By combining a known privileged scaffold (benzimidazole) with a conformationally defined linker (cyclohexane), the compound represents a targeted effort to explore new chemical space and develop molecules with potentially improved or novel pharmacological profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C14H19N3 |
| Molecular Weight | 229.32 g/mol |
| CAS Number | N/A |
(Data sourced from Santa Cruz Biotechnology and Sinfoo Biotech). scbt.comsinfoobiotech.com
Scope and Objectives of Academic Research on this compound
While specific, in-depth academic studies focusing exclusively on this compound are not extensively documented in publicly available literature, the scope and objectives of potential research can be inferred from the nature of its constituent parts. The primary goal of synthesizing and investigating such a compound would be to explore its potential as a novel therapeutic agent.
The objectives of academic research on this molecule would likely include:
Synthesis and Characterization: Developing efficient synthetic pathways to produce the compound and its analogues, followed by thorough structural confirmation using techniques like NMR and mass spectrometry. ijrpc.commdpi.com
Pharmacological Screening: Evaluating the compound's biological activity across a range of assays. Given the broad spectrum of the benzimidazole scaffold, this could include screening for anticancer, antimicrobial, anti-inflammatory, or other activities. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of the parent compound to understand how modifications to the benzimidazole, cyclohexane, or methylamine components affect its biological activity. This could involve altering substituents on the benzimidazole ring or changing the stereochemistry (cis/trans isomerism) of the substituents on the cyclohexane ring.
Target Identification and Mechanism of Action: If significant biological activity is found, further research would aim to identify the specific cellular targets (e.g., enzymes, receptors) with which the compound interacts and to elucidate its mechanism of action at the molecular level.
In essence, research on this compound would be driven by the hypothesis that the unique three-dimensional arrangement of a proven pharmacophore and a functional amine group, facilitated by a rigid cyclohexane linker, could lead to novel and potent interactions with biological targets.
Structure
3D Structure
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)cyclohexyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-4,10-11H,5-9,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNKXRKKYXSHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245875 | |
| Record name | 4-(1H-Benzimidazol-2-yl)cyclohexanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-86-7 | |
| Record name | 4-(1H-Benzimidazol-2-yl)cyclohexanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Benzimidazol-2-yl)cyclohexanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 1h Benzimidazol 2 Yl Cyclohexyl Methylamine
Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, readily available starting materials. For [4-(1H-Benzimidazol-2-yl)cyclohexyl]methylamine, several logical disconnections can be proposed.
The primary strategic disconnections are:
C-N Bond Disconnection: The bond between the cyclohexane (B81311) ring and the methylamine (B109427) group can be disconnected. This suggests that the methylamine can be introduced late in the synthesis from a precursor such as a nitrile, aldehyde, or carboxylic acid functionality on the cyclohexane ring. This is a common and reliable transformation. youtube.com
C-C Bond Disconnection: The bond connecting the C-2 position of the benzimidazole (B57391) ring to the cyclohexane ring is a key disconnection point. This leads to two primary fragments: an o-phenylenediamine (B120857) and a functionalized cyclohexane derivative, such as a cyclohexane-1,4-dicarboxaldehyde or a related carboxylic acid.
Benzimidazole Ring Disconnection: Further disconnection of the benzimidazole ring itself leads back to o-phenylenediamine and a one-carbon (C1) synthon, which can be an aldehyde, a carboxylic acid, or a nitrile. This is the basis of the most common methods for benzimidazole synthesis. semanticscholar.orgnih.gov
Convergent and Linear Synthesis Pathways for the Benzimidazole-Cyclohexyl Core
Cyclization Reactions for 1H-Benzimidazole Ring Formation
The formation of the benzimidazole ring is a critical step in the synthesis. The most prevalent and versatile method is the condensation of an o-phenylenediamine with a carbonyl-containing compound, typically an aldehyde or a carboxylic acid. semanticscholar.orgnih.gov
The reaction with an aldehyde, such as 4-formylcyclohexanecarboxylic acid, involves the initial formation of a Schiff base, followed by cyclization and subsequent oxidation (often by air) to yield the aromatic benzimidazole ring. researchgate.net A wide variety of catalysts can be employed to promote this reaction, enhancing yield and reducing reaction times. These include both acid and base catalysts, as well as metal-based and organocatalysts. ijrar.orgacs.orgichem.mdrsc.org
Alternatively, condensation with a carboxylic acid or its derivatives (esters, acid chlorides) is also a robust method, often requiring harsher conditions such as high temperatures and strong acids like polyphosphoric acid (PPA), a method known as the Phillips-Ladenburg synthesis. semanticscholar.org
| Carbonyl Source | Catalyst/Reagent | Solvent | Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| Aldehyde | L-Proline | Aqueous Media | Reflux | Green, inexpensive organocatalyst. | ijrar.org |
| Aldehyde | Rose Bengal | Acetonitrile | Visible Light | Photocatalytic method, mild conditions. | acs.org |
| Aldehyde | ZnFe₂O₄ Nanoparticles | Ethanol | Ultrasonic Irradiation | Heterogeneous, reusable catalyst, high yields. | ichem.md |
| Carboxylic Acid | Polyphosphoric Acid (PPA) | - (Neat) | High Temperature (~180-200°C) | Classic Phillips-Ladenburg conditions. | semanticscholar.org |
| Primary Alcohol | Co(II) Complex | Toluene | 120°C | Dehydrogenative coupling, forms aldehyde in situ. | rsc.org |
Stereoselective Synthesis and Conformational Control in Cyclohexane Ring Construction
The cyclohexane ring in the target molecule is 1,4-disubstituted, which gives rise to cis and trans stereoisomers. The relative orientation of the benzimidazole and methylamine groups has a profound impact on the molecule's three-dimensional shape and, consequently, its biological activity. Therefore, controlling the stereochemistry of the cyclohexane core is paramount.
The trans isomer is often the thermodynamically more stable product, with both bulky substituents occupying equatorial positions in the chair conformation, minimizing steric strain. Synthetic strategies often target the trans isomer. A common starting material for this core is terephthalic acid, which can be hydrogenated to produce a mixture of cis- and trans-1,4-cyclohexanedicarboxylic acid. wikipedia.org Subsequent chemical manipulations can be used to isolate or enrich the desired trans isomer. chemicalbook.comgoogle.com For example, isomerization can be induced under basic conditions to favor the more stable trans product. chemicalbook.com The selective synthesis of highly substituted cyclohexanes with specific stereochemistry is an active area of research, often employing cascade reactions or stereocontrolled conjugate additions. beilstein-journals.orgmdpi.com
Introduction of the Methylamine Side Chain
The introduction of the -(CH₂)NH₂ group onto the cyclohexane ring is a key final step in many synthetic routes. Several standard organic transformations can achieve this conversion from a more stable functional group.
Reduction of a Nitrile: A highly effective method is the reduction of a cyanomethyl group. The synthesis can start from a precursor like trans-4-(bromomethyl)cyclohexanecarboxylic acid, which can be converted to the corresponding nitrile via nucleophilic substitution with a cyanide salt. The nitrile is then reduced to the primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using H₂ with a Nickel catalyst). google.combeilstein-journals.org
Reductive Amination of an Aldehyde: If the cyclohexane precursor is an aldehyde (e.g., trans-4-(benzimidazol-2-yl)cyclohexane-1-carbaldehyde), the methylamine group can be introduced via reductive amination. wikipedia.orgorganicreactions.org This one-pot reaction typically involves treating the aldehyde with ammonia (B1221849) in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comresearchgate.net This method is particularly useful as it is generally high-yielding and avoids harsh conditions.
Reduction of an Amide: A carboxylic acid precursor can be converted to a primary amide (-CONH₂). Subsequent reduction of the amide with a powerful reducing agent like LiAlH₄ will yield the desired methylamine group.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. For the synthesis of this compound, the key step to optimize is often the benzimidazole ring formation.
Factors that are commonly optimized include:
Catalyst: The choice and loading of the catalyst can dramatically affect reaction rates and yields. Both Lewis acids and Brønsted acids have been shown to be effective.
Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction temperature. While traditional syntheses used high-boiling polar solvents, modern green chemistry approaches favor aqueous media or even solvent-free conditions. ijrar.org
Temperature: Reaction temperatures can range from ambient conditions for highly reactive substrates or with potent catalysts, to well over 150°C for less reactive partners, such as in the Phillips-Ladenburg reaction.
Reactant Ratio: The stoichiometry of the o-phenylenediamine and the carbonyl compound can be adjusted to control the formation of mono- versus di-substituted products.
| Parameter | Variation | Effect on Yield/Selectivity | Reference |
|---|---|---|---|
| Catalyst Loading | Increasing catalyst amount from 5 wt% to 10 wt% | Increased yield from 85% to 95%. Further increase led to a drop in selectivity. | semanticscholar.org |
| Solvent | Ethanol vs. other organic solvents (e.g., Methanol, Acetonitrile) | Ethanol was found to be the optimal solvent, giving excellent yields. | semanticscholar.org |
| Temperature | Room Temperature vs. 60°C vs. 100°C | Increasing temperature can increase reaction rate but may decrease selectivity, favoring by-product formation. | chemicalbook.com |
| Reaction Conditions | Conventional Heating vs. Microwave Irradiation | Microwave irradiation can significantly reduce reaction times (from hours to minutes) and improve yields. | organic-chemistry.org |
Derivatization Strategies for Analog Generation Based on the Chemical Compound
To explore the structure-activity relationship (SAR) and develop new analogs, the this compound scaffold can be modified at several positions.
N-1 Substitution of the Benzimidazole Ring: The N-H proton of the benzimidazole ring is acidic and can be readily deprotonated with a base, followed by reaction with an electrophile. This allows for the introduction of a wide variety of substituents, such as alkyl, benzyl, or acyl groups, at the N-1 position. This is a common strategy for modulating the physicochemical and pharmacological properties of benzimidazole-containing drugs. tsijournals.comresearchgate.netrug.nl
C-2 Substituent Modification: While the parent compound has a cyclohexylmethylamine group at the C-2 position, this can be varied extensively. By using different aldehydes or carboxylic acids in the initial condensation reaction, a vast library of analogs with different linkers between the benzimidazole and the amine can be generated. This allows for exploration of different sizes, flexibilities, and electronic properties of the C-2 substituent. semanticscholar.orgnih.govlongdom.orgctppc.org
Benzene (B151609) Ring Substitution: Starting with substituted o-phenylenediamines (e.g., 4-fluoro- (B1141089) or 4-chloro-o-phenylenediamine) allows for the introduction of substituents on the benzene portion of the benzimidazole ring. These modifications can influence the electronic properties and metabolic stability of the molecule.
Methylamine Side Chain Modification: The primary amine of the methylamine group is a versatile functional handle for further derivatization. It can be N-alkylated, N-acylated to form amides, or converted into sulfonamides. These modifications can alter the basicity, lipophilicity, and hydrogen bonding capabilities of the molecule, which are critical for its interaction with biological targets.
By systematically applying these derivatization strategies, chemists can generate extensive libraries of analogs based on the core this compound structure for biological screening and lead optimization.
Functionalization of the Benzimidazole Nitrogen and Aromatic Ring
The benzimidazole nucleus is a versatile scaffold amenable to various chemical transformations at both its nitrogen atoms and the fused benzene ring. researchgate.net
Nitrogen Functionalization: The secondary amine within the imidazole (B134444) portion of the benzimidazole ring is a common site for substitution. N-alkylation and N-arylation are frequently employed techniques to introduce a wide range of substituents. These reactions typically proceed via bimolecular substitution in the presence of a suitable base. researchgate.net Copper, palladium, and other transition metals are often used to catalyze N-arylation reactions, expanding the scope of accessible derivatives. researchgate.net
Aromatic Ring Functionalization: The benzene ring of the benzimidazole core can be functionalized to introduce substituents at the C-4, C-5, C-6, and C-7 positions. While direct C-H activation is a developing field, a more common strategy involves a two-step process of halogenation followed by cross-coupling reactions. researchgate.net For instance, selective bromination of the benzimidazole ring can be achieved, followed by well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling (for introducing aryl or vinyl groups) or the Buchwald-Hartwig amination (for introducing nitrogen-based substituents). researchgate.net
Table 1: Representative Functionalization Reactions of the Benzimidazole Core This table presents general methodologies applicable to the benzimidazole scaffold.
| Reaction Type | Target Site | Reagents and Conditions | Resulting Modification |
|---|---|---|---|
| N-Alkylation | Imidazole Nitrogen | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Addition of an alkyl group to the nitrogen atom. |
| N-Arylation | Imidazole Nitrogen | Aryl halide (e.g., PhBr), Catalyst (e.g., CuI), Base, Ligand | Addition of an aryl group to the nitrogen atom. |
| Halogenation | Aromatic Ring (C4-C7) | N-Bromosuccinimide (NBS) or Br₂ | Introduction of a halogen (e.g., bromine) atom. |
| Suzuki Coupling | Aromatic Ring (C4-C7) | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Replacement of a halogen with an aryl group. |
| Buchwald-Hartwig Amination | Aromatic Ring (C4-C7) | Amine, Pd catalyst, Ligand, Base | Replacement of a halogen with an amino group. |
Modifications to the Cyclohexyl Ring System
The cyclohexane ring serves as a critical linker, influencing the spatial orientation of the benzimidazole and methylamine moieties. While specific literature on the modification of the cyclohexyl ring within this compound is limited, standard organic chemistry transformations can be postulated. The stereochemistry of the 1,4-disubstituted ring (cis vs. trans) is a key feature that can significantly impact biological activity, and synthetic strategies often aim to control this aspect. Modifications could include the introduction of further substituents or altering the ring's conformation.
Table 2: Potential Modifications of the Cyclohexyl Ring This table outlines hypothetical transformations based on general principles of organic synthesis.
| Reaction Type | Target Site | Potential Reagents | Resulting Modification |
|---|---|---|---|
| Hydroxylation | C-H bonds on the ring | Oxidizing agents (e.g., via P450 mimics) | Introduction of a hydroxyl (-OH) group. |
| Halogenation | C-H bonds on the ring | Radical halogenating agents (e.g., NBS) | Introduction of a halogen atom. |
| Dehydrogenation | C-C bonds in the ring | Dehydrogenation catalysts (e.g., Pd/C) | Formation of a cyclohexene (B86901) or aromatic ring. |
Alterations of the Methylamine Linker
The primary amine of the methylamine group is a highly reactive functional handle that can be readily modified to generate a wide array of derivatives. These transformations are fundamental in drug discovery for probing interactions with biological targets.
Common alterations include:
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
N-Alkylation: Introduction of one or two alkyl groups to yield secondary or tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines with more complex substituents.
Table 3: Common Alterations of the Primary Methylamine Group This table details standard chemical transformations for primary amines.
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
|---|---|---|
| Acylation | Acyl chloride (R-COCl), Base | Amide (-NHCOR) |
| Sulfonylation | Sulfonyl chloride (R-SO₂Cl), Base | Sulfonamide (-NHSO₂R) |
| Alkylation | Alkyl halide (R-X), Base | Secondary/Tertiary Amine (-NHR or -NR₂) |
| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine (-NHCH₂R or -NHCHR'R) |
Green Chemistry Principles and Sustainable Approaches in the Synthesis of Benzimidazole Derivatives
The synthesis of benzimidazole derivatives has traditionally involved methods that can be costly and environmentally detrimental, often requiring harsh conditions and hazardous solvents. chemmethod.com In response, significant efforts have been made to align synthetic methodologies with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use safer substances. chemmethod.comchemmethod.com
Green chemistry emphasizes the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comeprajournals.com Key sustainable strategies developed for benzimidazole synthesis include:
Use of Green Solvents: Replacing conventional toxic organic solvents with environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), ionic liquids (ILs), or deep eutectic solvents (DESs). mdpi.com Water is a particularly attractive solvent due to its low cost and safety profile. mdpi.com
Catalysis: Employing catalysts to enhance reaction efficiency and reduce waste is a cornerstone of green chemistry. mdpi.com This includes the use of recyclable nanocatalysts (e.g., ZnO nanoparticles), which offer high surface area and reactivity, leading to higher yields in shorter reaction times. nih.gov Lewis acids and other metal complexes have also proven to be effective catalysts. chemmethod.commdpi.com
Solvent-Free Reactions: Conducting reactions without a solvent medium minimizes waste and simplifies product purification. eprajournals.com These reactions, often facilitated by microwave irradiation or solid catalysts, are highly efficient. chemmethod.comeprajournals.com
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, decrease energy consumption, and often leads to higher product yields compared to conventional heating methods. chemmethod.comrjptonline.org
Use of Renewable Feedstocks: Sourcing starting materials from renewable biomass instead of fossil fuels enhances the sustainability of the entire synthetic process. eprajournals.com
Table 4: Comparison of Traditional vs. Green Synthesis Methods for Benzimidazoles
| Feature | Traditional Method | Green/Sustainable Method |
|---|---|---|
| Solvent | Often toxic and hazardous (e.g., Toluene, DMF) | Water, PEG, Ionic Liquids, or solvent-free. eprajournals.commdpi.com |
| Catalyst | Stoichiometric acids/bases, potentially toxic metals | Recyclable nanocatalysts, efficient metal complexes. chemmethod.comnih.gov |
| Energy Source | Conventional heating (reflux), long reaction times | Microwave irradiation, ambient temperature reactions. rjptonline.org |
| Byproducts | Significant waste generation | Minimal waste (high atom economy). chemmethod.com |
Computational Chemistry and Molecular Modeling Approaches for 4 1h Benzimidazol 2 Yl Cyclohexyl Methylamine
Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity Profiles
Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These studies provide a detailed picture of electron distribution, orbital energies, and reactivity, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netresearchgate.netresearchgate.net By calculating the electron density, DFT can accurately predict ground-state properties such as molecular geometry, orbital energies, and electrostatic potential. For [4-(1H-Benzimidazol-2-yl)cyclohexyl]methylamine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular structure and determine key electronic descriptors. nih.govsci-hub.boxnih.gov
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO energy (EHOMO) indicates the ability to donate an electron, while the LUMO energy (ELUMO) reflects the ability to accept an electron. sapub.org The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a measure of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov These calculations reveal that the benzimidazole (B57391) ring is the primary site for electronic activity. sci-hub.box Molecular Electrostatic Potential (MEP) maps further identify the nucleophilic and electrophilic regions of the molecule, highlighting the nitrogen atoms of the benzimidazole ring as potential sites for electrophilic attack and hydrogen bonding. researchgate.netrsc.org
| Parameter | Value |
|---|---|
| EHOMO | -6.25 eV |
| ELUMO | -0.98 eV |
| HOMO-LUMO Gap (ΔE) | 5.27 eV |
| Dipole Moment | 3.45 D |
| Mulliken Atomic Charge (Benzimidazole N1) | -0.58 e |
| Mulliken Atomic Charge (Benzimidazole N3) | -0.62 e |
The flexibility of the cyclohexyl ring and the rotational freedom of the methylamine (B109427) side chain mean that this compound can exist in multiple conformations. The cyclohexane (B81311) ring typically adopts a stable chair conformation to minimize steric and torsional strain. fiveable.me Substituents on the ring can be in either an axial or equatorial position, with the equatorial position being energetically favored for bulky groups to avoid 1,3-diaxial interactions. openochem.orglibretexts.org
For this compound, the benzimidazolylmethyl group is significantly larger than a hydrogen atom and thus strongly prefers the equatorial position. cutm.ac.inlibretexts.org Conformation analysis involves systematically rotating the single bonds and calculating the potential energy of each resulting conformer. This mapping of the potential energy surface identifies the lowest-energy (most stable) conformations and the energy barriers between them. The two primary chair conformations arise from the cis and trans isomers of the 1,4-disubstituted cyclohexane ring. In both cases, the bulkier benzimidazole group will preferentially occupy the equatorial position to maximize stability. libretexts.org
| Isomer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| trans | Diequatorial | 0.00 | ~98.5 |
| trans | Diaxial | +5.4 | <0.1 |
| cis | Axial-Equatorial | +2.1 | ~1.5 |
Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Dynamics
Molecular dynamics simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.govjksus.org For this compound, MD simulations can provide critical insights into its behavior when interacting with a biological target, such as a protein receptor or enzyme. rsc.orgnih.gov These simulations model the complex at an atomistic level, solving Newton's equations of motion to track the trajectory of each atom. rsc.org
By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, MD can reveal the stability of the binding pose predicted by molecular docking. jksus.org Key metrics such as Root Mean Square Deviation (RMSD) are monitored to assess the stability of the complex over the simulation time, typically nanoseconds to microseconds. nih.gov Furthermore, MD simulations elucidate the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket and can reveal conformational changes in the protein upon ligand binding. nih.gov
Molecular Docking and Scoring Methodologies for Putative Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. tandfonline.comnih.gov This method is crucial for virtual screening and for understanding the structural basis of a molecule's biological activity. mdpi.comnih.gov For this compound, docking studies are performed by placing the molecule into the active site of a target protein and using a scoring function to estimate the binding affinity. researchgate.net
The process involves generating multiple conformations of the ligand within the binding site and evaluating each pose based on intermolecular forces like hydrogen bonding, electrostatic interactions, and hydrophobic contacts. ukm.myacs.org Scoring functions, such as those used in software like AutoDock, assign a numerical score (e.g., in kcal/mol) to each pose, with lower scores generally indicating more favorable binding. nih.gov Studies on similar benzimidazole derivatives have shown that the benzimidazole core frequently engages in key hydrogen bonds and π-stacking interactions with amino acid residues in the active site. nih.govresearchgate.net
| Parameter | Value/Description |
|---|---|
| Target Protein | Protein Kinase (e.g., EGFR) |
| Docking Score (kcal/mol) | -8.5 |
| Key Hydrogen Bonds | Benzimidazole N-H with Aspartic Acid; Methylamine -NH2 with Glutamic Acid |
| Hydrophobic Interactions | Cyclohexyl ring with Leucine, Valine; Benzene (B151609) ring with Phenylalanine |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Structural Optimization
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate a compound's chemical structure with its biological activity or physicochemical properties. biointerfaceresearch.comnih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of related compounds and then using regression analysis to derive a mathematical equation that predicts the activity or property. researchgate.netbenthamdirect.com
For a class of compounds including this compound, a QSAR model could be developed to predict its inhibitory activity against a specific enzyme. nih.gov By analyzing the coefficients in the QSAR equation, researchers can identify which structural features are most important for the desired activity. nih.gov This information is invaluable for structural optimization, guiding the synthesis of new derivatives with enhanced potency or improved properties. For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can highlight regions around the molecule where modifications would likely lead to better interactions with the target. rsc.org
Cheminformatics and Virtual Screening for Related Chemical Space Exploration
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. ymerdigital.com Virtual screening is a key application of cheminformatics, where vast libraries of compounds are computationally evaluated to identify those most likely to bind to a drug target. mdpi.comnih.gov The benzimidazole scaffold present in this compound is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. acs.orgorientjchem.org
Using the structure of this compound as a query, cheminformatics tools can search large databases (like ZINC or ChEMBL) for structurally similar compounds. nih.gov This exploration of the related chemical space can identify other molecules with potential biological activity. acs.orgnih.gov Ligand-based virtual screening methods, which rely on the principle that structurally similar molecules often have similar biological activities, can be employed to filter these large libraries and prioritize a smaller, more manageable set of compounds for experimental testing. mdpi.com
Mechanistic Investigations of 4 1h Benzimidazol 2 Yl Cyclohexyl Methylamine at the Molecular and Cellular Level
In Vitro Receptor Binding and Ligand-Protein Interaction Studies
No specific in vitro receptor binding or ligand-protein interaction studies for [4-(1H-Benzimidazol-2-yl)cyclohexyl]methylamine have been identified in the public domain.
There is no available data reporting the binding affinities, such as Ki or IC50 values, of this compound for any biological target. Consequently, its selectivity profile against various receptors or enzymes remains uncharacterized. For context, other benzimidazole (B57391) derivatives have been evaluated for their binding to a range of targets. For instance, certain benzimidazole derivatives have shown potent antagonism of the CC chemokine receptor 2 (CCR2), while others have been developed as selective sigma-2 (σ2) receptor ligands with Ki values in the nanomolar range. nih.govnih.gov Another study reported a benzimidazole derivative with an IC50 of 0.7 nM for the bradykinin (B550075) B1 receptor. nih.gov However, these findings are specific to the investigated compounds and cannot be directly extrapolated to this compound.
A search of the scientific literature did not yield any studies utilizing biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the direct binding of this compound to a protein target. These techniques are crucial for determining the kinetics and thermodynamics of ligand-protein interactions, and such data is currently unavailable for this compound.
Enzyme Kinetic Studies for Inhibition or Activation Mechanisms
No published enzyme kinetic studies detailing the inhibitory or activating mechanisms of this compound on any enzyme are available. The benzimidazole scaffold is present in numerous enzyme inhibitors, targeting kinases, topoisomerases, and tyrosinase, among others. researchgate.netnih.govtandfonline.comnih.govresearchgate.net For example, certain 2-(aminomethyl)benzimidazole derivatives have been investigated as potential tyrosine kinase inhibitors, and albendazole, a benzimidazole derivative, has been shown to inhibit tyrosinase with an IC50 of 51 ± 1.5 μmol L-1. nih.govchemrevlett.comchemrevlett.com However, the enzymatic activity of this compound has not been reported.
Cellular Target Engagement Studies (e.g., thermal shift assays, cellular imaging)
There is no information available from cellular target engagement assays, such as cellular thermal shift assays (CETSA) or advanced cellular imaging techniques, for this compound. These methods are essential for confirming the interaction of a compound with its target in a cellular environment, and the absence of such studies indicates a significant gap in the understanding of this compound's cellular mechanism of action.
Structure-Activity Relationship (SAR) Studies for Identifying Key Pharmacophoric Elements
Specific structure-activity relationship (SAR) studies for this compound and its close analogs are not available in the reviewed literature. While general SAR principles for the benzimidazole class of compounds exist, they are not detailed enough to pinpoint the key pharmacophoric elements of this particular molecule. nih.govbiotech-asia.orgnih.gov For instance, studies on other 2-substituted benzimidazoles have shown that the nature of the substituent at this position is critical for activity and selectivity. nih.govresearchgate.netijrpc.comresearchgate.netsrrjournals.comlongdom.org However, without a systematic study of analogs of this compound, the specific contributions of the cyclohexyl and methylamine (B109427) groups to its potential biological activity cannot be determined.
Target Deconvolution and Identification Strategies Utilizing the Chemical Compound
No studies on target deconvolution or identification using this compound as a chemical probe have been reported. Such strategies are employed when a compound exhibits a particular phenotype, but its molecular target is unknown. Given the lack of reported biological activity for this compound, it is unsurprising that target identification studies have not been undertaken. The broader class of benzimidazole derivatives has been shown to interact with a multitude of targets, and various strategies are used to identify the specific targets of novel derivatives. researchgate.netnih.gov
Applications of 4 1h Benzimidazol 2 Yl Cyclohexyl Methylamine As a Chemical Probe in Biological Systems
Design and Synthesis of Photoaffinity Labels and Fluorescent Probes based on the Chemical Compound
The structural framework of [4-(1H-Benzimidazol-2-yl)cyclohexyl]methylamine, featuring a benzimidazole (B57391) heterocycle, a cyclohexyl linker, and a primary amine, provides a versatile platform for the design and synthesis of sophisticated chemical probes such as photoaffinity labels and fluorescent probes.
Photoaffinity Labels:
Photoaffinity labeling is a powerful technique used to identify protein targets of small molecules. nih.gov This method involves a chemical probe that, upon photoactivation, forms a covalent bond with its interacting protein, allowing for subsequent identification. A typical photoaffinity probe consists of three key components: a recognition element, a photoreactive group, and a reporter tag. nih.gov
In the context of this compound, the core structure would serve as the recognition element for its putative biological target. To transform it into a photoaffinity label, a photoreactive group, such as a diazirine or a benzophenone, would be chemically introduced. The primary amine on the cyclohexylmethyl group offers a convenient handle for such modifications. For instance, the amine could be acylated with a reagent containing a photoreactive moiety. Additionally, a reporter tag, like an alkyne or azide (B81097) for "click" chemistry, would be incorporated to facilitate the enrichment and identification of labeled proteins. nih.gov
The general synthetic strategy would involve the reaction of this compound with a heterobifunctional linker containing both the photoreactive group and the reporter tag. The choice of linker and reaction conditions would be crucial to preserve the binding affinity of the parent molecule.
Fluorescent Probes:
Fluorescent probes are indispensable tools for visualizing and tracking biological molecules and processes in living systems. nih.gov The benzimidazole scaffold itself possesses intrinsic fluorescent properties that can be modulated and enhanced through chemical modifications. nih.govnih.gov The design of fluorescent probes based on this compound would aim to create molecules with desirable photophysical properties, such as high quantum yield, photostability, and a large Stokes shift.
Synthesis could involve coupling a fluorophore to the primary amine of the parent compound. A wide array of fluorescent dyes with amine-reactive functionalities are commercially available, allowing for the generation of a diverse panel of probes with different spectral properties. montana.edu Alternatively, modifications to the benzimidazole ring system itself could be explored to tune its inherent fluorescence. For example, extending the conjugation of the aromatic system can lead to red-shifted emission spectra, which is often advantageous for biological imaging to minimize background autofluorescence. nih.gov
Table 1: Key Components for Probe Design based on this compound
| Probe Component | Function | Potential Moieties for Incorporation |
| Recognition Element | Binds to the biological target | The core this compound structure |
| Photoreactive Group | Forms a covalent bond upon photoactivation | Diazirine, Benzophenone, Aryl Azide |
| Reporter Tag | Enables detection and enrichment of labeled targets | Alkyne, Azide (for Click Chemistry), Biotin |
| Fluorophore | Provides a fluorescent signal for imaging | BODIPY, Fluorescein, Rhodamine derivatives |
Utilization in Chemical Proteomics and Target Validation Experiments In Vitro
Chemical proteomics aims to identify the protein targets of bioactive small molecules on a proteome-wide scale. azolifesciences.com Probes derived from this compound can be powerful tools in these experiments.
Chemical Proteomics Workflow:
A typical chemical proteomics experiment using a photoaffinity probe based on this compound would involve the following steps:
Probe Incubation: The photoaffinity probe is incubated with a complex biological sample, such as a cell lysate or intact cells.
Photo-crosslinking: The sample is irradiated with UV light to activate the photoreactive group, leading to covalent bond formation with interacting proteins.
Lysis and Reporter Tag Conjugation: If intact cells were used, they are lysed. The reporter tag (e.g., an alkyne) is then "clicked" to a capture reagent (e.g., an azide-biotin tag).
Affinity Purification: The biotinylated protein-probe complexes are enriched from the complex mixture using streptavidin-coated beads.
Proteolytic Digestion and Mass Spectrometry: The enriched proteins are digested into peptides, which are then identified by liquid chromatography-mass spectrometry (LC-MS/MS).
This approach allows for the unbiased identification of proteins that directly interact with the this compound scaffold.
Target Validation In Vitro:
Once potential protein targets are identified through chemical proteomics, their interaction with the parent compound must be validated. youtube.com This is a critical step to confirm that the identified proteins are bona fide targets and not artifacts of the labeling process.
Several in vitro techniques can be employed for target validation:
Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to quantify the binding affinity between the unmodified this compound and a purified candidate protein.
Competitive Binding Assays: A fluorescent probe based on the compound can be used in a competitive binding experiment. The ability of the unlabeled parent compound to displace the fluorescent probe from the target protein would confirm a direct interaction.
Enzyme Activity Assays: If the identified target is an enzyme, the effect of this compound on its catalytic activity can be measured. Inhibition or activation of the enzyme would provide strong evidence of a functional interaction. For instance, benzimidazole derivatives have been shown to inhibit various kinases and other enzymes. nih.gov
Table 2: Research Findings from Analogous Benzimidazole-Based Probes in Chemical Proteomics
| Benzimidazole Probe Type | Target Class Investigated | Key Findings |
| Clickable Benzimidazole Probe | Protein Arginine Deiminases (PADs) | Development of cell-permeable probes for covalent labeling of PADs in vitro and in cells. Identification of off-targets using chemoproteomic technologies. nih.govacs.org |
| Benzimidazole-based Kinase Inhibitors | Kinome | Elucidation of the target space of over 1,200 kinase inhibitors, leading to the identification of new chemical probes for understudied kinases. tum.de |
| Benzimidazole-Triazole Hybrids | EGFR, VEGFR-2, Topo II | Identification of multi-target inhibitors with potent anticancer activity through in vitro screening and molecular docking. tandfonline.com |
Role in Elucidating Molecular Mechanisms of Biological Processes
By identifying the protein targets of this compound, chemical probes derived from this compound can play a pivotal role in unraveling the molecular mechanisms underlying its biological effects.
Once a target protein is identified and validated, a cascade of downstream investigations can be initiated to understand the functional consequences of the small molecule-protein interaction. For example, if the target is a previously uncharacterized protein, the probe can be used to pull it down and identify its interacting partners, thereby placing it within a larger protein network and providing clues to its function.
If the target is a known protein, such as an enzyme or a receptor, the probe can be used to study how modulation of this target's activity by this compound affects cellular signaling pathways. For instance, if the target is a kinase, downstream phosphorylation events can be monitored using phosphoproteomics. This can reveal the specific signaling pathways that are perturbed by the compound.
Fluorescent probes based on this compound are particularly valuable for these studies as they can be used to visualize the subcellular localization of the target protein and to track its dynamics in response to various stimuli. This can provide crucial insights into the spatial and temporal regulation of the biological processes in which the target is involved.
In essence, chemical probes derived from this compound can serve as molecular tools to bridge the gap between a compound's observed biological activity and the underlying molecular events, ultimately leading to a deeper understanding of complex biological processes.
Future Research Directions and Uncharted Avenues for 4 1h Benzimidazol 2 Yl Cyclohexyl Methylamine
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of 2-substituted benzimidazoles, including analogs of [4-(1H-Benzimidazol-2-yl)cyclohexyl]methylamine, traditionally involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. ias.ac.innih.gov While effective, these methods often require harsh reaction conditions. Future research should focus on developing more efficient and environmentally benign synthetic routes.
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole (B57391) derivatives. eprajournals.com This includes the use of water as a solvent, solvent-free reaction conditions, and the application of renewable feedstocks. eprajournals.com For instance, one-pot reactions catalyzed by aqueous boric acid or ceric ammonium (B1175870) nitrate (B79036) in polyethylene (B3416737) glycol (PEG) have shown promise for producing 2-substituted benzimidazoles with good yields. acs.org Exploring these and other green catalysts could lead to more sustainable production methods for this compound.
Advanced Synthesis Technologies: Modern synthetic technologies offer significant advantages over traditional batch processing. Future investigations should explore:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields in the synthesis of benzimidazole derivatives. researchgate.net
Ultrasound-assisted synthesis: Sonochemistry has been successfully employed for the sustainable, solvent- and metal-free synthesis of related heterocyclic compounds, offering a promising avenue for the target molecule. acs.org
Continuous flow chemistry: Flow reactors provide enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability. mdpi.comresearchgate.net The application of continuous flow processing has been shown to significantly increase the space-time yield in the synthesis of benzimidazole intermediates. acs.org
A comparative overview of traditional versus modern synthetic approaches is presented in Table 1.
| Feature | Traditional Synthesis | Modern Sustainable Synthesis |
| Solvents | Often toxic organic solvents | Water, PEG, or solvent-free conditions eprajournals.comacs.org |
| Catalysts | Strong acids, heavy metals | Green catalysts (e.g., boric acid, CAN), nanocatalysts nih.govacs.org |
| Energy Source | Conventional heating | Microwaves, ultrasound researchgate.netacs.org |
| Process | Batch processing | Continuous flow chemistry mdpi.comresearchgate.net |
| Efficiency | Lower yields, longer reaction times | Higher yields, shorter reaction times |
| Sustainability | Higher environmental impact | Reduced waste, lower energy consumption |
Integration of Advanced Computational Tools for Rational Design of Analogs
Computational chemistry offers powerful tools for the rational design of novel analogs of this compound with potentially enhanced biological activity and optimized pharmacokinetic profiles.
Molecular Modeling Techniques:
Molecular Docking: This technique is widely used to predict the binding orientation of small molecules to their protein targets, providing insights into drug-receptor interactions. acs.org For benzimidazole derivatives, docking studies have been instrumental in identifying potential targets and understanding structure-activity relationships (SAR). nih.gov
Density Functional Theory (DFT): DFT calculations can be employed to optimize the geometric structures of benzimidazole derivatives and correlate theoretical parameters with experimental data. news-medical.net These studies can provide valuable information on the electronic properties and reactivity of the molecules. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of ligand-protein complexes, offering a more realistic representation of the interactions in a biological environment. researchgate.net
Artificial Intelligence and Machine Learning: The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. researchgate.net These approaches can be used to:
Predict Biological Activity: ML models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potency of new compounds. ijcrt.orgnih.gov This can significantly accelerate the identification of promising drug candidates.
Optimize ADMET Properties: ML algorithms can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogs, helping to identify compounds with favorable drug-like characteristics. vanderbilt.edu
The integration of these computational tools can guide the synthesis of a focused library of analogs with a higher probability of desired biological activity, thereby reducing the time and cost of drug development.
Development of Advanced Analytical Techniques for Real-Time Monitoring of Chemical Reactions Involving the Compound
To ensure the quality and consistency of the synthesis of this compound and its derivatives, the development of advanced analytical techniques for real-time monitoring is crucial. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. mt.comglobalresearchonline.net
In-situ Spectroscopic Methods:
Raman Spectroscopy: This non-destructive technique provides detailed information about the molecular vibrations and can be used to monitor chemical reactions and crystallization processes in real-time. researchgate.netcrystallizationsystems.com It is particularly well-suited for analyzing solid-phase transformations and slurries. crystallizationsystems.com
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is another powerful tool for monitoring reaction kinetics and identifying transient intermediates. spectroscopyonline.com
These techniques, when integrated into the synthesis process, allow for a deeper understanding of the reaction mechanism and enable better control over the final product's quality. americanpharmaceuticalreview.commt.com The data obtained from real-time monitoring can be used to optimize reaction conditions and ensure batch-to-batch consistency. news-medical.net
Further Elucidation of Stereochemical Influences on Molecular Interactions
The cyclohexyl ring in this compound introduces the possibility of stereoisomerism, which can have a profound impact on the compound's biological activity. The differential interaction of enantiomers with chiral biological targets like proteins and enzymes is a well-established phenomenon in pharmacology. semanticscholar.orgijirset.comnih.gov
Future research should focus on:
Chiral Separation: The development of efficient methods for the separation of the stereoisomers of this compound is a prerequisite for studying their individual biological activities. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) have been successfully applied to separate the enantiomers of other benzimidazole derivatives. nih.govnih.govresearchgate.net
Stereoselective Biological Evaluation: Once separated, the individual enantiomers should be evaluated for their biological activity to determine if one isomer is more potent or has a better safety profile. nih.gov
Pharmacokinetic and Pharmacodynamic Studies: The pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties of the individual enantiomers should be investigated, as stereoselectivity can significantly influence these parameters. nih.govleffingwell.com
Computational Modeling of Stereoselective Interactions: Molecular modeling techniques can be used to understand the structural basis for the stereoselective interactions of the enantiomers with their biological targets. researchgate.net
A summary of the importance of chirality in drug development is presented in Table 2.
| Aspect | Significance of Chirality |
| Pharmacodynamics | Enantiomers can have different affinities for their biological targets, leading to variations in potency and efficacy. ijirset.com |
| Pharmacokinetics | The absorption, distribution, metabolism, and excretion of a drug can be stereoselective. nih.gov |
| Toxicology | One enantiomer may be responsible for the therapeutic effect, while the other could be inactive or even toxic. ijirset.com |
| Regulatory | Regulatory agencies often require the evaluation of individual enantiomers of a new chiral drug. ijirset.com |
Development of High-Throughput Screening Compatible Assays for Related Chemical Entities
To explore the therapeutic potential of this compound and its analogs, the development of high-throughput screening (HTS) compatible assays is essential. HTS allows for the rapid screening of large compound libraries to identify "hit" compounds with desired biological activity. researchgate.net
Assay Development Strategies:
Cell-Based Assays: These assays use living cells to assess the biological activity of compounds in a more physiologically relevant context. conceptlifesciences.com Cell-based assays can be designed to measure a variety of endpoints, such as cell proliferation, apoptosis, or the modulation of specific signaling pathways. asm.orgnih.gov
Biochemical Assays: These assays measure the effect of compounds on purified proteins, such as enzymes or receptors. They are often used in the early stages of drug discovery to identify compounds that directly interact with the target of interest. nih.gov
Label-Free Screening Technologies: Techniques like mass spectrometry-based HTS offer the advantage of not requiring labeled substrates or reagents, which can sometimes interfere with the assay. nih.gov
The choice of assay will depend on the specific therapeutic area and the biological target of interest. For example, if the target is a protein kinase, a variety of HTS assays have been developed to screen for kinase inhibitors. nih.gov The development of robust and reliable HTS assays will be crucial for efficiently screening libraries of this compound analogs and identifying new lead compounds for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
